4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime
Description
4-(4-Chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime is a synthetic organic compound featuring an indanecarbaldehyde core substituted with a 4-chlorophenoxy group, a phenyl ring, and an O-methyloxime functional group. Its molecular structure combines aromatic, ketone, and oxime moieties, which are commonly associated with biological activity in agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
7-(4-chlorophenoxy)-2-[(E)-methoxyiminomethyl]-3-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-27-25-14-19-21(15-6-3-2-4-7-15)18-8-5-9-20(22(18)23(19)26)28-17-12-10-16(24)11-13-17/h2-14,19,21H,1H3/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXADWRRRLWUQS-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime typically involves multiple steps, starting with the formation of the indanone core. One common approach is the Friedel-Crafts acylation of phenylacetic acid derivatives, followed by chlorination and subsequent formation of the oxime group.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the synthesis and meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-chlorophenoxy)-3-oxo-1-phenyl-2-indanecarbaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the oxime family, characterized by the presence of a C=N-OH group. Below is a comparative analysis with three structurally related oxime derivatives, referenced from publicly available chemical databases and synthesis reports.
Table 1: Structural and Functional Comparison
Key Differences
Core Structure :
- The target compound’s indanecarbaldehyde backbone distinguishes it from cyclopropane (320420-55-1) or imidazopyridine-based analogs (338749-30-7). The indane system may confer rigidity, influencing binding affinity in biological targets.
- The pyridine-imidazole hybrid (478042-10-3) introduces heteroaromaticity, which often enhances metabolic stability in agrochemicals .
The trifluoromethyl group in 478042-10-3 increases lipophilicity, a critical factor in membrane permeability for pesticides .
Functional Groups :
- The O-methyloxime in the target compound may reduce reactivity compared to unmodified oximes, altering its degradation profile in environmental or biological systems.
Research Findings and Data Gaps
- Crystallographic Data: Structural analogs like 338749-30-7 and 478042-10-3 are often analyzed using programs like SHELX for crystallographic refinement .
- Synthetic Routes : The synthesis of O-methyloxime derivatives typically involves condensation of aldehydes with methoxylamine, but yields and purity for the target compound remain undocumented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
